molecular formula C16H16N2OS B5504638 1-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE

1-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE

Cat. No.: B5504638
M. Wt: 284.4 g/mol
InChI Key: FYJMMXRBGYNPLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a methoxyphenyl group and a methylsulfanyl group attached to the benzodiazole core

Scientific Research Applications

1-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of “1-(4-methoxybenzyl)-2-(methylthio)-1H-benzimidazole” would depend on its intended use. For example, some benzimidazoles are used as antiparasitic drugs, and they work by inhibiting the polymerization of beta-tubulin .

Future Directions

The future directions for research on “1-(4-methoxybenzyl)-2-(methylthio)-1H-benzimidazole” would depend on its properties and potential applications. Benzimidazoles are a focus of research in medicinal chemistry due to their wide range of biological activities . Therefore, it’s possible that “1-(4-methoxybenzyl)-2-(methylthio)-1H-benzimidazole” could be studied for potential medicinal uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-methoxybenzyl chloride with 2-mercaptobenzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products:

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Comparison: 1-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both methoxyphenyl and methylsulfanyl groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2-methylsulfanylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-19-13-9-7-12(8-10-13)11-18-15-6-4-3-5-14(15)17-16(18)20-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJMMXRBGYNPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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